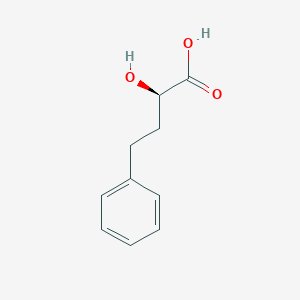

(R)-2-Hydroxy-4-phenylbutyric acid

Beschreibung

Significance as a Chiral Intermediate and Precursor in Chemical Synthesis

(R)-2-Hydroxy-4-phenylbutyric acid serves as a crucial chiral intermediate in the synthesis of various complex organic molecules. Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, and the ability to selectively synthesize one enantiomer (a non-superimposable mirror image) is a significant challenge and a key goal in modern synthetic chemistry. (R)-HPBA provides a readily available chiral starting material, simplifying the synthesis of target molecules with specific stereochemistry.

Its utility extends to being a precursor for a range of fine chemicals and pharmaceuticals. The ethyl ester form, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), is also a key intermediate, often preferred for its compatibility with organic reaction conditions due to its increased lipophilicity. researchgate.net The synthesis of these chiral intermediates has been a focus of extensive research, with both chemical and enzymatic methods being developed to achieve high yields and enantioselectivity. researchgate.netresearchgate.net

Relevance in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

Perhaps the most significant application of this compound is in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govnih.gov ACE inhibitors are a class of drugs widely used to treat hypertension (high blood pressure) and congestive heart failure. nih.govmdpi.commayoclinic.org They work by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin system that regulates blood pressure. scispace.comnih.gov

(R)-HPBA and its ethyl ester, (R)-HPBE, are essential precursors for the synthesis of several prominent ACE inhibitors, including:

Enalapril (B1671234) researchgate.netnih.gov

Lisinopril (B193118) nih.govgoogle.com

Benazepril (B1667978) researchgate.netnih.gov

Quinapril researchgate.net

Ramipril researchgate.netresearchgate.net

The synthesis of these drugs often involves the asymmetric reduction of a precursor molecule, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), to form the desired (R)-enantiomer of the hydroxy acid or its ester. researchgate.netnih.gov

Stereochemical Importance and Enantiopurity in Pharmaceutical Applications

The stereochemistry of this compound is of utmost importance in its pharmaceutical applications. In many chiral drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. google.comntu.edu.sg In the case of ACE inhibitors derived from (R)-HPBA, the (R)-configuration at the chiral center is crucial for their biological activity. google.com The corresponding (S)-enantiomer often shows significantly lower or no efficacy as an ACE inhibitor. google.com

Therefore, achieving high enantiopurity, meaning a high excess of the desired (R)-enantiomer over the (S)-enantiomer, is a critical aspect of the manufacturing process for these pharmaceuticals. researchgate.netnih.gov Research has focused on developing highly enantioselective synthetic methods to produce (R)-HPBA and its derivatives with enantiomeric excess (ee) values often exceeding 99%. researchgate.netnih.govresearchgate.net Biocatalytic methods, employing enzymes like D-lactate dehydrogenase or carbonyl reductase, have proven to be particularly effective in achieving this high level of stereochemical control. researchgate.netnih.govnih.gov

Research Findings on the Synthesis of this compound and its Ethyl Ester

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952135 | |

| Record name | 2-Hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29678-81-7 | |

| Record name | (R)-2-Hydroxy-4-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29678-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanoic acid, α-hydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for R 2 Hydroxy 4 Phenylbutyric Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis, which selectively creates the desired enantiomer, has become the preferred route for producing optically pure (R)-2-hydroxy-4-phenylbutyric acid due to its atom economy, operational simplicity, and cost-effectiveness. rsc.org

Chemoenzymatic Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high yields and enantioselectivity. One notable strategy involves the enzymatic resolution of a racemic mixture. For instance, racemic 2-hydroxy-4-phenylbutanoic acid has been successfully resolved using lipase, isolating the (R)-2-hydroxy and (S)-2-acetoxy acids with high enantiomeric excess. researchgate.net Another approach utilizes a lactonase-catalyzed hydrolysis of a mixture of cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones. rsc.org This enzymatic resolution step is followed by a chemical hydrogenation step over a palladium on carbon (Pd/C) catalyst to yield optically pure this compound. rsc.org This combined approach has shown potential for industrial applications. rsc.org

Lipase AK has also been employed for the kinetic resolution of ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving an enantiomeric excess of up to 99%. researchgate.net The process was optimized for substrate concentration, enzyme amount, and reaction conditions. researchgate.net

Organocatalytic and Chiral Catalyst Applications

The use of organocatalysts and chiral metal complexes offers a powerful alternative for the asymmetric synthesis of this compound. While specific examples directly targeting this compound are part of broader research into asymmetric synthesis, the principles are well-established. For instance, a novel method for the asymmetric synthesis of versatile chiral chemicals from aldehydes has been developed using a chiral copper−N-heterocyclic carbene catalyst in conjunction with a palladium catalyst. kanazawa-u.ac.jp This system facilitates the formation of a chiral hydroxycarbanion from an aldehyde, enabling subsequent synthetic steps in a one-flask process while maintaining enantioselectivity. kanazawa-u.ac.jp Although not explicitly demonstrated for this compound, this methodology holds promise for its synthesis from appropriate starting materials.

Asymmetric hydrogenation is another key strategy, though it can be hindered by the need for expensive chiral ligands and noble metal catalysts, as well as specialized high-pressure equipment. google.com

Microbial Biotransformations and Bioreduction

Microbial biotransformation, particularly the bioreduction of a keto-acid precursor, is a highly effective and environmentally friendly method for producing this compound.

The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) is a key step in many biocatalytic routes to this compound. nih.govplos.org This conversion is catalyzed by oxidoreductases, a class of enzymes that facilitate redox reactions. Various microorganisms have been screened for their ability to perform this reduction with high enantioselectivity. researchgate.net For example, Candida krusei SW2026 was identified as a highly effective biocatalyst for the reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), yielding the (R)-enantiomer with 99.7% enantiomeric excess (ee) and a 95.1% yield under optimized conditions. researchgate.net

D-Lactate dehydrogenase (D-LDH) is a particularly well-studied oxidoreductase for this purpose. nih.gov The enzyme from Staphylococcus epidermidis has been successfully used in an enzyme membrane reactor for the continuous production of this compound. nih.gov This system also employed formate (B1220265) dehydrogenase (FDH) for the regeneration of the necessary cofactor, NADH. nih.gov

To improve the efficiency and yield of this compound production, researchers have turned to recombinant microbial systems. These systems involve genetically engineering microorganisms to overexpress specific enzymes with desired catalytic properties.

One successful approach involves a coupled enzyme system where a carbonyl reductase and a dehydrogenase for cofactor regeneration are co-expressed in a host organism like Escherichia coli. plos.orgnih.gov For example, a mutant of NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus was co-expressed with formate dehydrogenase in E. coli. plos.orgnih.gov This engineered strain, utilizing formate as a co-substrate for NADH regeneration, efficiently converted OPBA to (R)-HPBA with a high product enantiomeric excess (>99%) and productivity. plos.orgnih.gov

Another strategy employed a fusion-expression system in E. coli, where a carbonyl reductase (CpCR) was fused to glucose dehydrogenase (GDH) for in-situ NADPH regeneration. nih.gov This system demonstrated high catalytic activity and achieved a high conversion rate and enantiomeric excess in the reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding (R)-alcohol. nih.gov High-density fermentation of this recombinant strain significantly increased the enzyme yield, making it suitable for industrial-scale production. nih.gov

| Recombinant System | Host Organism | Target Enzyme(s) | Substrate | Product | Key Findings |

| Co-expression System | Escherichia coli | Mutant D-lactate dehydrogenase (from Lactobacillus bulgaricus), Formate dehydrogenase | 2-Oxo-4-phenylbutyric acid (OPBA) | This compound | High product enantiomeric excess (>99%) and productivity (47.9 mM h⁻¹). plos.orgnih.gov |

| Fusion-expression System | Escherichia coli | Carbonyl reductase (CpCR) fused to Glucose dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | This compound ethyl ester ((R)-HPBE) | Achieved 98.3% conversion and 99.9% ee. High-density fermentation significantly increased enzyme yield. nih.gov |

The yeast Pichia pastoris is a popular host for expressing recombinant proteins due to its ability to perform post-translational modifications and grow to high cell densities. Researchers have successfully engineered Pichia pastoris to express variants of D-lactate dehydrogenase (D-LDH) for the production of this compound.

A notable example is the expression of a Tyr52Leu variant of D-LDH from Lactobacillus plantarum in Pichia pastoris. nih.gov The resulting recombinant yeast cells exhibited impressive catalytic activity, even at high concentrations of the sodium salt of OPBA. nih.gov Under optimized conditions, this system achieved full conversion with a reaction yield greater than 95% and an enantiomeric excess of approximately 100% on a 2-gram scale. nih.gov This demonstrates the potential of using engineered Pichia pastoris as a robust biocatalyst for the industrial production of this compound. nih.gov

Recombinant Microbial Systems for Enhanced Production

Recombinant Escherichia coli Co-expressing D-Lactate Dehydrogenase and Formate Dehydrogenase

A significant advancement in the biocatalytic production of this compound involves the use of recombinant Escherichia coli engineered to co-express two key enzymes: a D-lactate dehydrogenase (D-LDH) and a formate dehydrogenase (FDH). nih.govplos.org This whole-cell biocatalyst system offers an efficient route for the asymmetric reduction of the precursor, 2-oxo-4-phenylbutyric acid (OPBA). nih.govplos.org

Specifically, a mutant of the NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus has been identified to possess high bioreduction activity towards OPBA. nih.govplos.org This mutant enzyme, when co-expressed with formate dehydrogenase in E. coli, creates a powerful biocatalytic system. nih.govplos.org The D-LDH catalyzes the primary reaction, the stereoselective reduction of the keto group in OPBA to the desired (R)-hydroxyl group, while the FDH serves a crucial role in cofactor regeneration. nih.govplos.orgnih.gov

Cofactor Regeneration Systems in Biocatalysis (e.g., NADH Regeneration)

The D-LDH catalyzed reduction of OPBA is a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)-dependent process. nih.gov Given the high cost of NADH, its stoichiometric use is economically unfeasible for large-scale synthesis. nih.govillinois.edu Therefore, an efficient in situ cofactor regeneration system is essential. nih.govcapes.gov.br In the recombinant E. coli system, formate dehydrogenase is employed for this purpose. nih.govplos.orgnih.gov

FDH catalyzes the oxidation of formate to carbon dioxide, a reaction that concurrently reduces NAD+ to NADH. illinois.edu This regenerated NADH is then available for the D-LDH to utilize in the reduction of OPBA. nih.govplos.org This coupled enzymatic system, where the product of the regeneration reaction drives the primary synthesis reaction, allows for the use of a catalytic amount of the expensive cofactor, significantly improving the economic viability of the process. nih.govplos.orgnih.gov Other enzymes, such as glucose dehydrogenase, have also been successfully used for cofactor regeneration in similar biocatalytic systems. nih.govnih.gov

Enzymatic Kinetic Resolution of Racemic Mixtures

An alternative to asymmetric synthesis for obtaining enantiomerically pure this compound is the kinetic resolution of a racemic mixture of the compound. nih.gov Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In an enzymatic kinetic resolution, an enzyme selectively acts on one enantiomer of the racemate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. calis.edu.cn

For instance, lipases are a class of enzymes that have been investigated for the kinetic resolution of racemic 2-hydroxy-4-phenylbutyric acid esters. calis.edu.cn The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. However, reports indicate that the efficiency of this method can be limited, with some commercially available lipases showing poor enantioselectivity and conversion rates. calis.edu.cn

Process Optimization and Scale-Up in Biocatalytic Production

Optimizing reaction conditions and scaling up the biocatalytic process are critical steps for the industrial production of this compound. nih.govnih.gov This involves a multi-faceted approach to maximize efficiency and product quality.

Substrate Concentration and Conversion Rates

Strategies such as the use of an aqueous/organic biphasic system and a substrate fed-batch approach have been employed to further improve the process. nih.gov For example, in a 1-L aqueous/octanol biphasic reaction system, a high substrate concentration of 330 g/L of ethyl 2-oxo-4-phenylbutyrate (OPBE) was successfully converted. nih.gov

Reaction Yield and Productivity Enhancement

In a continuous process using an enzyme membrane reactor, a significant space-time-yield of 165 g L⁻¹ d⁻¹ was achieved over a four-week period, resulting in the synthesis of 1 kg of the product. nih.gov This demonstrates the potential for high-yield, continuous production. The productivity of the recombinant E. coli system has been reported to be as high as 47.9 mM h⁻¹. plos.org

Enantiomeric Excess and Chiral Purity Control

A key advantage of biocatalytic methods is the ability to achieve high enantiomeric excess (e.e.), ensuring the production of the desired stereoisomer with high purity. nih.govnih.gov The recombinant E. coli system co-expressing D-LDH and FDH has been shown to produce this compound with an enantiomeric excess of over 99%. nih.govplos.org

Stereochemistry and Chiral Discrimination in R 2 Hydroxy 4 Phenylbutyric Acid

Enantioselective Control Mechanisms

The synthesis of the specific (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid with high purity is a critical challenge in pharmaceutical manufacturing. Various enantioselective control mechanisms, primarily involving biocatalysis and asymmetric catalysis, have been developed to address this.

One of the most effective methods is the enantioselective reduction of the precursor, ethyl 2-oxo-4-phenylbutyrate (EOPB). This transformation is often achieved using stereospecific carbonyl reductases. For instance, a study utilizing the carbonyl reductase KmCR from Kluyveromyces marxianus demonstrated the successful asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). tpcj.org By optimizing reaction conditions such as temperature, substrate and enzyme concentrations, and the use of co-solvents, a 62% yield with an optical purity of ≥99.9% was achieved in just 20 minutes. tpcj.org

Another biocatalytic approach involves the use of whole-cell systems. Recombinant E. coli strains have been engineered to overexpress specific enzymes that facilitate the reduction of 2-oxo-4-phenylbutyric acid (OPBA). In one such system, a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus was co-expressed with formate (B1220265) dehydrogenase in E. coli. researchgate.net This coupled system efficiently reduced OPBA to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) with a high product enantiomeric excess of over 99%. researchgate.net

Chemical methods, including asymmetric hydrogenation, have also been explored. These often involve the use of chiral catalysts to direct the reaction towards the desired stereoisomer. For example, the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate using a heterogeneous platinum catalyst modified with a chiral alkaloid, dihydrocinchonidine, has been reported. researchgate.net This method, followed by crystallization and further hydrogenation, yields ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric excess. researchgate.net

Dynamic kinetic resolution is another powerful strategy. This process involves the continuous conversion of the undesired enantiomer into the desired one during the resolution process. For instance, a method for preparing a key intermediate of benazepril (B1667978) involves a dynamic kinetic resolution process that efficiently yields the desired stereoisomer. google.com

| Method | Precursor | Catalyst/System | Product | Key Findings |

| Enantioselective Reduction tpcj.org | Ethyl 2-oxo-4-phenylbutyrate | Carbonyl Reductase (KmCR) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 62% yield, ≥99.9% optical purity in 20 minutes. |

| Whole-Cell Biocatalysis researchgate.net | 2-Oxo-4-phenylbutyric acid | Recombinant E. coli with d-nLDH and FDH | This compound | >99% enantiomeric excess, high productivity. |

| Asymmetric Hydrogenation researchgate.net | Ethyl 2,4-dioxo-4-phenylbutyrate | Pt catalyst with dihydrocinchonidine | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High enantiomeric excess achieved through chemo- and enantioselective hydrogenation. |

| Dynamic Kinetic Resolution google.com | Racemic intermediate | Chemical catalyst | Enantiomerically pure intermediate | Efficient preparation with high total yield and atom economy. |

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceuticals. Several analytical techniques are employed to accurately determine the ratio of the (R)- and (S)-enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for chiral separation. Chiral stationary phases (CSPs) are often employed to differentiate between the enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation.

Gas Chromatography (GC) is another common technique, particularly for the analysis of the more volatile ester derivatives of the acid, such as ethyl (R)-2-hydroxy-4-phenylbutyrate. starshinechemical.com Similar to HPLC, chiral GC columns are used to resolve the enantiomers.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral analysis due to its high efficiency, short analysis times, and low sample consumption. mdpi.com In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte. mdpi.com These selectors form transient diastereomeric complexes with the enantiomers, leading to different migration times and thus, separation. The selection of the appropriate chiral selector and optimization of parameters like pH, voltage, and temperature are crucial for successful enantioseparation. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric purity. The interaction with the chiral agent induces chemical shift differences between the enantiomers, allowing for their quantification.

| Technique | Principle | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| Gas Chromatography (GC) starshinechemical.com | Separation of volatile derivatives on a chiral column. | Derivatization to a volatile form may be necessary. |

| Capillary Electrophoresis (CE) mdpi.com | Differential migration in the presence of a chiral selector. | Choice of chiral selector, pH, and applied voltage. |

| Nuclear Magnetic Resonance (NMR) | Formation of diastereomeric complexes leading to distinct signals. | Use of chiral solvating or derivatizing agents. |

Impact of Stereoisomers on Downstream Pharmaceutical Synthesis

The stereochemistry of this compound has a direct and significant impact on the synthesis and efficacy of the final pharmaceutical product. This compound is a crucial building block for several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. researchgate.netresearchgate.net

Benazepril is a prominent example of an ACE inhibitor where the stereochemistry of its intermediates is critical. The desired therapeutic activity of benazepril resides in a specific stereoisomer. google.com The synthesis of benazepril requires the use of the enantiomerically pure this compound or its derivatives to ensure the formation of the correct diastereomer of the final drug. google.commdpi.com The use of a racemic mixture of the intermediate would lead to the formation of multiple stereoisomers of benazepril, some of which may be less effective or even contribute to side effects. nih.gov

The synthesis of other ACE inhibitors like enalapril (B1671234) and lisinopril (B193118) also relies on chiral intermediates derived from or related to this compound. researchgate.net The precise three-dimensional arrangement of atoms in these drug molecules is essential for their ability to bind to the active site of the ACE enzyme. nih.gov Even minor changes in stereochemistry can drastically alter the binding affinity and, consequently, the pharmacological activity.

Applications and Roles in Advanced Organic Synthesis and Medicinal Chemistry

Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

The most prominent and well-documented application of (R)-2-Hydroxy-4-phenylbutyric acid and its corresponding esters, such as ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), is as a key precursor in the synthesis of a major class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. google.comresearchgate.netnih.govresearchgate.netnih.govhep.com.cn These drugs are essential in the treatment of hypertension (high blood pressure) and congestive heart failure. researchgate.netresearchgate.net

The chirality of the 2-hydroxy-4-phenylbutyric acid moiety is crucial; the (R)-enantiomer is specifically required to produce the desired therapeutic effect in the final drug molecule. google.com The corresponding (S)-enantiomer has been shown to lack the same level of efficacy as an ACE inhibitor, making the stereoselective synthesis of the (R)-form a critical industrial goal. google.com ACE inhibitors for which this compound is a precursor include widely used medications such as Benazepril (B1667978), Enalapril (B1671234), Lisinopril (B193118), and Ramipril. researchgate.netresearchgate.net

The synthesis of these "pril" drugs often involves the reaction of an ester of this compound with another chiral amino acid derivative. For instance, a common route to Benazepril involves condensing the ethyl ester of this compound with an aminobenzazepinone intermediate. researchgate.net

Given its importance, significant research has been dedicated to optimizing the production of this compound. Both chemical and biocatalytic methods have been developed to achieve high yields and excellent enantiomeric purity.

Research Findings on Synthesis:

Numerous studies have focused on efficient methods for producing this key intermediate. Biocatalytic and chemo-enzymatic routes are particularly favored for their high selectivity and environmentally benign conditions. nih.gov

Enzymatic Reduction: One common approach is the asymmetric reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (OPBA), or its esters. nih.gov This transformation is often achieved using specific enzymes like D-Lactate dehydrogenase (D-LDH), which stereoselectively produces the desired (R)-hydroxy acid. nih.govnih.gov To make the process economically viable, these systems often incorporate a cofactor regeneration cycle, for example, using formate (B1220265) dehydrogenase (FDH) to regenerate the required NADH. nih.govnih.gov

Whole-Cell Biotransformation: Research has demonstrated the use of whole microbial cells, such as Pichia pastoris or engineered Escherichia coli, to catalyze the reduction of 2-oxo-4-phenylbutyrate esters to (R)-HPBE with high conversion rates and enantiomeric excess. researchgate.net

The table below summarizes findings from various biocatalytic approaches to synthesize this compound or its ethyl ester.

| Biocatalyst System | Substrate | Product | Conversion / Yield | Enantiomeric Excess (ee) | Reference |

| D-Lactate Dehydrogenase (D-LDH) & Formate Dehydrogenase (FDH) | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-HPBA | 97.8% Conversion (from 73.4 mM substrate) | >99% | |

| Engineered E. coli with Carbonyl Reductase (CpCR) & Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-HPBE | 98.3% Conversion (from 30 mM substrate) | 99.9% | researchgate.net |

| Rhodotorula mucilaginosa CCZU-G5 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-HPBE | Not specified | >99% | researchgate.net |

These advanced synthesis methods ensure a reliable supply of the enantiomerically pure precursor, which is essential for the large-scale manufacturing of life-saving ACE inhibitors.

Building Block for Other Chiral Pharmaceuticals and Bioactive Compounds

As a molecule with a defined stereocenter, this compound is classified as a valuable chiral building block, or synthon, in organic synthesis. nih.gov Such building blocks are fundamental components used by medicinal chemists to construct complex molecules with precise three-dimensional structures. Chirality is a key factor for the efficacy and safety of many drugs, as biological targets like enzymes and receptors are themselves chiral. nih.gov

While its role in synthesizing ACE inhibitors is its most significant and widely reported application, its structure is theoretically suitable for the synthesis of other chiral compounds. However, in the reviewed scientific literature, its utility as a starting material is overwhelmingly documented in the context of the "pril" family of drugs. Specific examples of other classes of pharmaceuticals or distinct bioactive compounds derived directly from this compound are not prominently reported. Its identity in medicinal chemistry is, therefore, intrinsically linked to its primary role as an ACE inhibitor precursor.

Role in Drug Discovery and Development Initiatives

The role of this compound in drug discovery and development is highly specialized and primarily linked to its established function as a key intermediate. The process of drug discovery often begins with identifying "hits" from large compound libraries through high-throughput screening, followed by a "hit-to-lead" and "lead optimization" phase where new molecular entities are refined. wikipedia.org

This compound's primary contribution is not as a "hit" or "lead" compound for novel therapeutic targets. Instead, its significance lies in the development phase of ACE inhibitors. A major focus of research and development initiatives involving this compound is the optimization of its own synthesis. nih.gov The goal of this research is to create more efficient, cost-effective, and environmentally friendly ("green") manufacturing processes for this crucial precursor. nih.gov

By improving the synthesis of this compound, pharmaceutical companies can streamline the production of well-established, blockbuster drugs. Therefore, its role in drug development initiatives is less about discovering new drugs and more about improving the manufacturing pipeline of existing, highly effective ones. The scientific literature does not indicate its widespread use in broader discovery initiatives, such as being part of screening libraries for new biological targets or as a scaffold for lead optimization in other therapeutic areas.

Mechanistic Studies of Biocatalytic Transformations

Enzyme Kinetics and Substrate Specificity of Oxidoreductases

The efficiency of (R)-HPBA production is highly dependent on the kinetic properties and substrate specificity of the chosen oxidoreductases. Various enzymes, including D-lactate dehydrogenase (D-LDH) and carbonyl reductases, have been investigated for their ability to catalyze the stereoselective reduction of OPBA.

D-Lactate dehydrogenase from Staphylococcus epidermidis has been identified as a suitable enzyme for the NADH-dependent reduction of OPBA. nih.gov Detailed kinetic measurements are crucial for optimizing the continuous production of (R)-HPBA in systems like enzyme membrane reactors. nih.gov

Carbonyl reductases also play a significant role. For instance, the NADPH-dependent carbonyl reductase IolS from Bacillus subtilis exhibits high stereoselectivity towards α-ketoesters like ethyl 2-oxo-4-phenylbutyrate (OPBE), leading to the production of ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) with over 98.5% enantiomeric excess (ee). nih.gov However, its selectivity can fluctuate with different substrates, such as β-ketoesters with varying halogen substitutions. nih.gov Another stereospecific carbonyl reductase, KmCR from Kluyveromyces marxianus, has been used for the asymmetric synthesis of (R)-HPBE, achieving an optical purity of ≥99.9%. tpcj.org

The substrate specificity of these enzymes is a critical factor. Human glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), a D-2-hydroxy-acid dehydrogenase, shows a preference for glyoxylate and hydroxypyruvate but not pyruvate. nih.gov This selectivity is attributed to specific residues within the active site, such as a tryptophan residue that contributes to the selectivity for hydroxypyruvate. nih.gov Understanding these structural determinants of substrate specificity is essential for selecting or engineering enzymes for efficient (R)-HPBA production. nih.gov

Below is a table summarizing the kinetic parameters of some enzymes used in the production of (R)-HPBA and its derivatives.

| Enzyme | Source Organism | Substrate | Product | Key Findings | Reference |

| D-Lactate Dehydrogenase (D-LDH) | Staphylococcus epidermidis | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | Suitable for NADH-dependent reduction. nih.gov | nih.gov |

| Carbonyl Reductase (IolS) | Bacillus subtilis | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | High stereoselectivity (>98.5% ee) for α-ketoesters. nih.gov | nih.gov |

| Carbonyl Reductase (KmCR) | Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | Achieved ≥99.9% optical purity. tpcj.org | tpcj.org |

| D-Lactate Dehydrogenase (D-nLDH) Mutant | Lactobacillus bulgaricus ATCC 11842 | 2-oxo-4-phenylbutyric acid (OPBA) | This compound ((R)-HPBA) | The Y52L/F299Y mutant showed high bio-reduction activity. researchgate.net | researchgate.net |

Molecular Engineering of Enzymes for Improved Activity and Selectivity

Molecular engineering techniques, such as directed evolution and site-directed mutagenesis, are powerful tools for enhancing the catalytic properties of enzymes used in (R)-HPBA synthesis. nih.gov By modifying the amino acid sequence of an enzyme, its activity, selectivity, and stability can be significantly improved.

One notable example is the engineering of D-lactate dehydrogenase (D-LDH). A single-site mutation (Tyr52Leu) in D-LDH from Lactobacillus plantarum expressed in Pichia pastoris resulted in impressive catalytic activity for the asymmetric synthesis of (R)-HPBA from OPBA. nih.gov This engineered enzyme achieved full conversion with over 95% reaction yield and approximately 100% product ee. nih.gov Similarly, a double mutant (Y52L/F299Y) of NAD-dependent D-LDH from Lactobacillus bulgaricus ATCC 11842 demonstrated high bio-reduction activity towards OPBA. researchgate.netnih.gov

Directed evolution has been successfully applied to other dehydrogenases as well. For instance, the directed evolution of (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans improved its ability to reduce 2-oxoadipate, a related α-keto acid, by two orders of magnitude. nih.gov This highlights the potential of this approach for enhancing the production of other valuable chiral hydroxy acids.

Cofactor engineering is another important strategy. The specificity of an NADH-dependent OHB reductase was shifted towards NADPH by introducing two point mutations (D34G:I35R), resulting in a more than 1000-fold increase in NADPH specificity. frontiersin.org This is particularly advantageous under aerobic conditions where NADPH is a more favorable cofactor for reduction processes. frontiersin.org

The following table provides examples of molecularly engineered enzymes with improved properties for the synthesis of (R)-HPBA and related compounds.

| Original Enzyme | Source Organism | Engineering Strategy | Mutation(s) | Improved Property | Reference |

| D-Lactate Dehydrogenase (D-LDH) | Lactobacillus plantarum | Site-directed mutagenesis | Tyr52Leu | Increased catalytic activity and yield for (R)-HPBA synthesis. nih.gov | nih.gov |

| NAD-dependent D-Lactate Dehydrogenase (D-nLDH) | Lactobacillus bulgaricus ATCC 11842 | Site-directed mutagenesis | Y52L/F299Y | High bio-reduction activity towards OPBA. researchgate.netnih.gov | researchgate.netnih.gov |

| (R)-2-Hydroxyglutarate Dehydrogenase | Acidaminococcus fermentans | Directed evolution | Multiple mutations | 100-fold improvement in 2-oxoadipate reduction. nih.gov | nih.gov |

| NADH-dependent OHB Reductase | Escherichia coli | Site-directed mutagenesis | D34G:I35R | Over 1000-fold increase in NADPH specificity. frontiersin.org | frontiersin.org |

Enzyme Co-expression and Coupled Systems

To overcome the need for expensive cofactor regeneration, enzyme co-expression and coupled enzyme systems are widely employed in the biocatalytic production of (R)-HPBA. researchgate.netnih.gov These systems typically involve a primary reductase that converts the keto-acid to the desired hydroxy acid and a secondary dehydrogenase that regenerates the consumed cofactor (e.g., NADH or NADPH).

A common strategy is to co-express the primary reductase with a dehydrogenase that utilizes a cheap co-substrate. For instance, formate (B1220265) dehydrogenase (FDH) is often used to regenerate NADH from NAD+ by oxidizing formate to carbon dioxide. nih.govresearchgate.netnih.gov A recombinant E. coli strain co-expressing a mutant D-nLDH (Y52L/F299Y) and FDH was developed for the efficient production of (R)-HPBA. researchgate.netnih.gov This whole-cell biocatalyst utilized formate as a co-substrate for cofactor regeneration, achieving a high product enantiomeric excess (>99%) and productivity. researchgate.netnih.gov

Similarly, glucose dehydrogenase (GDH) can be co-expressed to regenerate NADPH from NADP+ by oxidizing glucose. nih.govsigmaaldrich.com A recombinant E. coli strain co-expressing the carbonyl reductase IolS and GDH from Bacillus subtilis showed excellent catalytic activity in the production of (R)-HPBE. nih.govsigmaaldrich.com

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, offer advantages in terms of reduced waste and simplified downstream processing. polimi.itsciepublish.com A chemo-enzymatic route for chiral 2-hydroxy-4-phenylbutyrates has been developed by combining lactonase-mediated resolution with hydrogenation. calis.edu.cnrsc.org

The table below details some of the coupled enzyme systems used for (R)-HPBA and (R)-HPBE synthesis.

| Primary Enzyme (Function) | Coupled Enzyme (Function) | Host Organism | Product | Key Feature | Reference |

| D-Lactate Dehydrogenase (OPBA reduction) | Formate Dehydrogenase (NADH regeneration) | E. coli | (R)-HPBA | Efficient cofactor regeneration using formate. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Carbonyl Reductase (IolS) (OPBE reduction) | Glucose Dehydrogenase (NADPH regeneration) | E. coli | (R)-HPBE | High catalyst yield and excellent stereoselectivity. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Mutant D-nLDH (Y52L/F299Y) (OPBA reduction) | Formate Dehydrogenase (NADH regeneration) | E. coli | (R)-HPBA | High productivity and enantiomeric excess (>99%). researchgate.netnih.gov | researchgate.netnih.gov |

| Lactonase (Resolution) | Pd/C (Hydrogenation) | Fusarium sp. | (R)- and (S)-2-hydroxy-4-phenylbutyric acid | Chemo-enzymatic cascade. calis.edu.cnrsc.org | calis.edu.cnrsc.org |

Thermodynamic and Kinetic Considerations in Bioreduction Processes

Detailed kinetic measurements and mathematical modeling are essential for optimizing process conditions. nih.gov For instance, in a continuous enzyme membrane reactor for (R)-HPBA production, optimal conditions were calculated based on such models, leading to a high space-time-yield and low enzyme consumption. nih.gov

The reaction conditions, including pH, temperature, substrate and enzyme concentrations, and the presence of co-solvents, need to be carefully optimized. In one study, the optimal conditions for the reduction of OPBE by KmCR were found to be 25 °C, a substrate concentration of 10.3 g/L, an enzyme concentration of 50 g/L, and the use of isopropanol (B130326) as a co-solvent. tpcj.org Under these conditions, a 62% yield of (R)-HPBE with ≥99.9% optical purity was achieved in just 20 minutes. tpcj.org

Emerging Research Directions and Future Perspectives

Novel Biocatalyst Discovery and Engineering

The quest for highly efficient and stereoselective biocatalysts is a central theme in modernizing (R)-HPBA production. Traditional chemical synthesis often produces racemic mixtures, requiring costly and complex resolution steps. nih.gov Biocatalysis, using enzymes as natural catalysts, offers a powerful alternative, renowned for its precision under mild reaction conditions. rsc.org

Research efforts are increasingly focused on discovering new enzymes and enhancing the capabilities of existing ones through protein engineering. rsc.orgtudelft.nl Techniques such as directed evolution and rational design are employed to tailor enzymes for improved stability, activity, and specificity towards non-native substrates like 2-oxo-4-phenylbutyric acid (OPBA), the precursor to (R)-HPBA. plos.orgumn.edu

A significant breakthrough involves the engineering of NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus. plos.orgnih.gov Through site-directed mutagenesis, a double mutant (Y52L/F299Y) was created that exhibited high bioreduction activity towards OPBA. plos.orgnih.gov To address the need for cofactor regeneration (a common challenge in dehydrogenase-catalyzed reactions), this engineered D-nLDH was co-expressed with a formate (B1220265) dehydrogenase (FDH) in Escherichia coli BL21 (DE3). plos.orgnih.gov This created a novel whole-cell biocatalyst, E. coli DF, capable of using formate as a co-substrate to continuously regenerate the required NADH cofactor. plos.org

Under optimized conditions, this coupled biocatalyst system demonstrated remarkable efficiency. plos.orgnih.gov From a starting concentration of 73.4 mM OPBA, it produced 71.8 mM (R)-HPBA in just 90 minutes, achieving a high enantiomeric excess (ee) of over 99% and a productivity of 47.9 mM h⁻¹. plos.orgnih.gov This integrated system, where the cofactor is regenerated internally, represents a significant advancement over processes that require external addition of expensive cofactors. plos.org

The table below summarizes the performance of this engineered biocatalyst compared to other reported bioprocesses.

| Biocatalyst/System | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Productivity | Reference |

| Engineered E. coli DF (D-nLDHY52L/F299Y + FDH) | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-HPBA | 97.8% Conversion | >99% | 47.9 mM h⁻¹ | plos.org, nih.gov |

Sustainable and Green Chemistry Approaches to Production

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly influencing the production of pharmaceuticals and their intermediates. rsc.org The synthesis of (R)-HPBA is a prime candidate for such approaches, moving away from conventional chemistry towards more sustainable biocatalytic routes.

The use of whole-cell biocatalysts, such as the engineered E. coli DF system, is inherently a greener approach. plos.org It avoids the need for harsh reaction conditions, toxic heavy-metal catalysts, and complex protection/deprotection steps often associated with traditional organic synthesis. rsc.org Furthermore, conducting the reaction in an aqueous phosphate (B84403) buffer at a moderate temperature (37°C) and near-neutral pH (6.5) significantly reduces energy consumption and the use of hazardous organic solvents. plos.org

A key element of sustainability in this process is the elegant solution for cofactor regeneration. plos.org Nicotinamide (B372718) cofactors like NADH are essential for the enzymatic reduction of OPBA but are too expensive to be used in stoichiometric amounts. The coupled system, which uses inexpensive formate to regenerate NADH in situ, makes the process economically viable and sustainable. plos.org This eliminates the need for a secondary substrate like glucose for cofactor regeneration, simplifying the reaction mixture and subsequent product purification, which in turn reduces downstream processing costs and environmental impact. plos.org

Future research in this area may focus on utilizing waste streams as potential feedstocks. For instance, technologies are being developed to produce hydrogen, a clean energy source, from organic waste streams through processes like dark fermentation and microbial electrolysis cells. europa.eu While not yet directly applied to (R)-HPBA, these eco-biotechnological approaches highlight a trend towards integrating waste management with the production of valuable chemicals, a principle that could one day be adapted for producing precursors like OPBA. europa.eu

Integration with Flow Chemistry and Continuous Bioprocessing

The shift from traditional batch manufacturing to continuous bioprocessing is a major trend in the biopharmaceutical industry, driven by the promise of increased efficiency, consistency, and lower costs. bioprocessonline.comsartorius.compharmaadvancement.com This paradigm involves the seamless flow of materials through a series of integrated unit operations, eliminating hold steps and reducing facility footprint. bioprocessonline.combioprocessingsummit.com

The production of (R)-HPBA is well-suited for integration into a continuous flow setup. A continuous process could involve pumping the substrate (OPBA) and co-substrate (formate) through a bioreactor containing the immobilized whole-cell biocatalyst (E. coli DF). The product stream would then continuously exit the reactor and move into downstream purification steps. nih.gov

Key technologies enabling continuous bioprocessing include advanced chromatography systems like periodic counter-current (PCC) chromatography, simulated moving bed (SMB) chromatography, and multicolumn countercurrent solvent gradient purification (MCSGP). bioprocessonline.compharmaadvancement.com These systems allow for continuous separation and purification of the target molecule from the reaction mixture, overcoming the bottlenecks of traditional batch chromatography. pharmaadvancement.combioprocessingsummit.com

The benefits of applying continuous bioprocessing to (R)-HPBA production include:

Increased Productivity: Continuous operation maximizes the utilization of the biocatalyst and equipment, leading to higher volumetric productivity. nih.gov

Consistent Product Quality: Automated and continuous monitoring and control of critical process parameters ensure a more consistent product quality compared to batch-to-batch variations. sartorius.comnih.gov

Reduced Costs: Smaller equipment size, lower consumption of consumables (like chromatography resins), and reduced manual intervention can lead to significant reductions in both capital and operating costs. bioprocessingsummit.comnih.gov

While challenges remain in process integration, control, and regulatory approval, the development of robust biocatalysts and advanced analytical tools is paving the way for the implementation of end-to-end continuous manufacturing for high-value chiral intermediates like (R)-HPBA. bioprocessonline.combioprocessingsummit.com

Computational Modeling and In Silico Approaches for Reaction Design

Computational tools are revolutionizing enzyme engineering and bioprocess design, enabling researchers to predict and optimize outcomes before undertaking extensive laboratory work. rsc.orgnih.gov These in silico approaches accelerate the development of efficient biocatalytic systems for producing compounds like (R)-HPBA.

Key computational methods include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between an enzyme and its substrate at the atomic level. nih.gov This allows researchers to understand the binding mechanism of OPBA within the active site of D-nLDH and predict how specific mutations might enhance binding affinity or catalytic activity.

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of molecules and elucidate reaction mechanisms. researchgate.net This is valuable for understanding the transition states of the enzymatic reduction and for designing catalysts with improved performance.

Metabolic Modeling: Genome-scale metabolic models (GEMs) can be used to simulate the metabolism of an entire organism, such as E. coli. nih.gov By using algorithms like Flux Balance Analysis (FBA), researchers can identify gene knockouts or modifications that would channel metabolic flux towards the overproduction of a target compound, or in this case, optimize the regeneration of the NADH cofactor for the desired reaction. nih.gov

Ancestral Sequence Reconstruction (ASR): This powerful bioinformatic tool allows scientists to resurrect and study ancient enzymes. nih.gov By exploring the evolutionary history of an enzyme family, ASR can uncover novel biocatalysts with different or enhanced properties, providing a new avenue for discovering enzymes for specific industrial applications. nih.gov

The integration of these computational approaches with laboratory experiments creates a powerful synergy. rsc.org In silico screening can narrow down a vast number of potential enzyme variants to a manageable few for experimental validation, significantly reducing the time and resources required for biocatalyst development. nih.gov This rational, design-based approach is critical for the rapid optimization of biocatalytic processes for the production of (R)-HPBA.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-2-Hydroxy-4-phenylbutyric acid be analytically validated?

- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. For HPLC, a chiral stationary phase (e.g., amylose- or cellulose-based columns) is recommended. Mobile phases often consist of hexane/isopropanol mixtures adjusted for optimal resolution. Polarimetry measures optical rotation ([α]D) at specific wavelengths (e.g., 589 nm), with values compared to literature standards . MALDI-TOF-MS can confirm molecular weight (180.20 g/mol) and rule out impurities .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) shows characteristic signals: δ 1.8–2.2 (m, CH₂), δ 3.5–4.0 (m, CH-OH), and δ 7.2–7.4 (m, aromatic protons) .

- MALDI-TOF-MS : Provides accurate mass confirmation (m/z 180.20 for [M+H]⁺) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- GHS Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and severe eye irritant (H319). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

Advanced Research Questions

Q. How can enzymatic synthesis improve the stereoselective production of this compound?

- Methodological Answer : Recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase (D-LDH) from Lactobacillus casei can reduce 2-oxo-4-phenylbutyric acid to the (R)-enantiomer. Key optimizations:

- Enzyme Engineering : Single-site mutations (e.g., Q102L in D-LDH) enhance substrate binding and catalytic efficiency (kcat/Km > 2-fold improvement) .

- Cofactor Regeneration : Couple with formate dehydrogenase (FDH) for NADH recycling, achieving >85% yield and >99% enantiomeric excess (ee) .

- Process Conditions : pH 6.0, 30°C, and 24-hour reaction time minimize byproducts .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of dehydrogenases for this compound?

- Methodological Answer :

- Source Variability : Compare enzymes from different microbial hosts (e.g., Lactobacillus vs. Saccharomyces) to identify strain-specific activity .

- Substrate Loading : Titrate 2-oxo-4-phenylbutyric acid (0.1–1.0 mM) to determine Km and Vmax under standardized conditions .

- Inhibition Studies : Add phenylpyruvate analogs to test competitive inhibition, which may explain efficiency drops at high substrate concentrations .

Q. How can reaction conditions be optimized for large-scale bioproduction of this compound?

- Methodological Answer :

- Fed-Batch Fermentation : Maintain dissolved oxygen >30% and glucose feed rate at 0.5 g/L/h to sustain Pichia pastoris growth .

- Immobilization : Encapsulate D-LDH in alginate beads to enhance stability (reusable for 5 cycles with <10% activity loss) .

- Downstream Processing : Acidify broth to pH 2.0 for precipitation, followed by ethyl acetate extraction (3× volumes) and vacuum distillation .

Data Analysis and Troubleshooting

Q. How to interpret conflicting NMR data for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may shift OH proton signals upfield .

- Enantiomeric Contamination : Use chiral shift reagents (e.g., Eu(hfc)₃) to split overlapping peaks in ¹H NMR .

- Impurity Identification : Cross-reference MALDI-TOF-MS (m/z 208.25 for ethyl ester) with HPLC retention times to detect byproducts .

Q. Why do different studies report varying optimal pH for enzymatic synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.